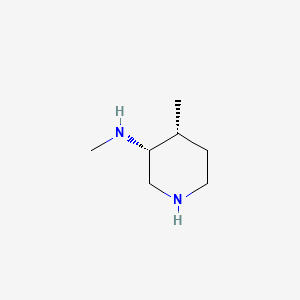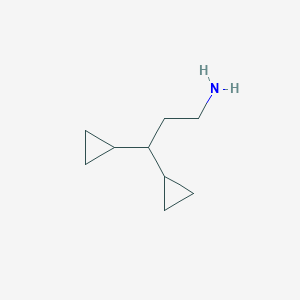
1,4-Diisopropoxytetrafluorobenzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Multicyclic Polyethers Synthesis
1,4-Dicyanotetrafluorobenzene (DCTB), closely related to 1,4-Diisopropoxytetrafluorobenzene, has been utilized in the synthesis of multicyclic polyethers. These polyethers were formed using various diphenols and characterized by various methods, indicating high polydispersities and amorphous character with glass-transition temperatures (Kricheldorf, Schellenberg, & Schwarz, 2006).
C−H···F Interactions in Crystal Structures
The study of C−H···F−C interactions in crystalline fluorobenzenes, including compounds similar to 1,4-Diisopropoxytetrafluorobenzene, has been conducted. This research focused on understanding the weak acceptor capabilities of the C−F group in these compounds (Thalladi et al., 1998).
Photophysics of Related Compounds
Research on the photophysics of 1,4-diethynyl-2-fluorobenzene, a compound structurally related to 1,4-Diisopropoxytetrafluorobenzene, revealed insights into the effect of aggregation on its photophysical properties. This study analyzed absorption, diffuse reflectance, and emission spectra in different states (Levitus et al., 2001).
NMR Spectra of Partially Oriented Tetrafluorobenzenes
NMR spectroscopy of partially oriented tetrafluorobenzenes, which are chemically akin to 1,4-Diisopropoxytetrafluorobenzene, was performed. This study focused on the anisotropies of indirect nuclear spin-spin couplings in these molecules (Gerritsen et al., 1972).
Biodegradation of Difluorobenzenes
A study on the biodegradation of difluorobenzenes (DFBs), which are structurally similar to 1,4-Diisopropoxytetrafluorobenzene, was conducted. This research focused on the degradation capabilities of the microbial strain Labrys portucalensis on different DFBs (Moreira et al., 2009).
Propiedades
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-di(propan-2-yloxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4O2/c1-5(2)17-11-7(13)9(15)12(18-6(3)4)10(16)8(11)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSSEIYDVBHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C(=C1F)F)OC(C)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




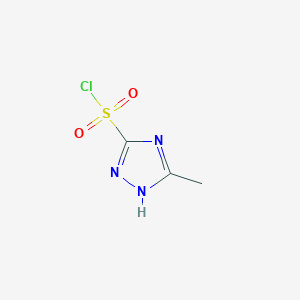
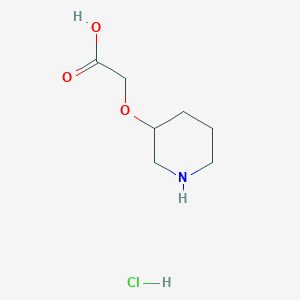
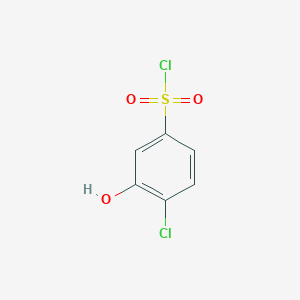
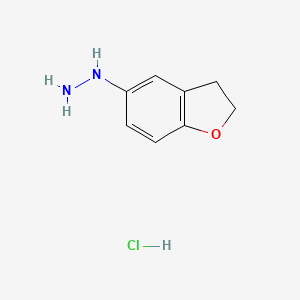

![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)

![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)


![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)
